1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil
Description
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil is a synthetic pyrimidine analog with structural modifications at three key positions:
Properties
CAS No. |
136632-04-7 |
|---|---|
Molecular Formula |
C13H13FN2O4Se |
Molecular Weight |
359.22 g/mol |
IUPAC Name |
5-fluoro-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13FN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI Key |
FRFLBUHPVDVKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the N1-(2-Hydroxyethoxy)methyl Substituent
The introduction of the 2-hydroxyethoxymethyl group at the N1 position of 5-fluorouracil is typically achieved via reaction with a suitable haloalkyl ether, such as chloromethyl ethyl ether or formaldehyde derivatives, under silylation conditions.
Method A: Reaction with Chloromethyl Ethyl Ether and Bis(trimethylsilyl)uracil Derivatives
- Bis(trimethylsilyl) derivatives of 5-fluorouracil are reacted with chloromethyl ethyl ether in dry dichloromethane under nitrogen atmosphere.
- N,O-Bis(trimethylsilyl)acetamide is used to silylate the uracil, enhancing nucleophilicity at N1.
- The reaction proceeds at room temperature for several hours, followed by addition of stannic chloride to promote substitution.
- Workup involves aqueous sodium bicarbonate extraction and organic solvent separation.
- This yields 1-(ethoxymethyl)-5-fluorouracil derivatives in good yield (typically 70-80%).
Method B: Reaction with Formaldehyde
- 5-Fluorouracil is reacted with aqueous formaldehyde at elevated temperature (~60°C) in water.
- This produces a mixture of hydroxymethylene derivatives at N1 and N3 positions.
- Without separation, the mixture can be directly used for further coupling reactions.
- This method is advantageous for introducing hydroxymethyl groups that can be further functionalized.
Introduction of the Phenylselenenyl Group at C6
The phenylselenenyl substituent is introduced via electrophilic substitution at the C6 position of the uracil ring, typically through lithiation followed by reaction with diphenyl diselenide.
Lithiation and Electrophilic Selenium Introduction
- The 1-substituted 5-fluorouracil derivative is treated with lithium diisopropylamide (LDA) at low temperature (-78°C) to generate a lithio intermediate at C6.
- Diphenyl diselenide is then added as an electrophile, reacting with the lithio intermediate to form the 6-(phenylselenenyl) derivative.
- The reaction is maintained at low temperature to avoid side reactions.
- After quenching with acetic acid and warming to room temperature, the product is purified by silica gel chromatography.
- Yields for this step are typically in the range of 70-83%.
Final Purification and Characterization
- The crude product is purified by flash column chromatography using solvent systems such as chloroform:methanol or dichloromethane:acetone mixtures.
- Recrystallization from acetone or ethanol is employed to obtain analytically pure material.
- Characterization includes melting point determination, ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N1-Substitution with 2-hydroxyethoxymethyl group | 5-Fu + chloromethyl ethyl ether + bis(trimethylsilyl)acetamide, CH2Cl2, RT, then SnCl4 | 70-80 | Silylation enhances nucleophilicity |
| 2 | Lithiation at C6 | LDA (-78°C), THF | - | Generates lithio intermediate |
| 3 | Electrophilic substitution with diphenyl diselenide | Diphenyl diselenide, -78°C to RT, quench with AcOH | 70-83 | Introduces phenylselenenyl group |
| 4 | Purification | Silica gel chromatography, recrystallization | - | Ensures high purity |
Detailed Research Findings
- The use of bis(trimethylsilyl) derivatives of uracil facilitates selective alkylation at N1 by increasing nucleophilicity and solubility in organic solvents.
- Lithiation with LDA is a well-established method for regioselective functionalization at C6 of uracil derivatives, allowing introduction of electrophilic selenium species without affecting other positions.
- Diphenyl diselenide serves as a stable selenium electrophile, enabling efficient transfer of the phenylselenenyl group.
- Alternative methods involving direct esterification of hydroxymethyl groups with carboxylic acids using carbodiimide coupling agents (e.g., DIC) have been reported for related 5-fluorouracil derivatives, but are less relevant for the selenium substitution step.
- The final compound exhibits characteristic NMR signals corresponding to the phenylselenenyl aromatic protons and the hydroxyethoxy methyl substituent, confirming successful synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil can undergo various types of chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding a simpler fluorouracil derivative.
Substitution: The hydroxyethoxy moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselenenyl group can yield selenoxide derivatives, while reduction can produce simpler fluorouracil derivatives.
Scientific Research Applications
Biological Activities
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil exhibits several notable biological activities:
- Anticancer Activity : The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. Studies indicate that it interacts with enzymes involved in nucleotide metabolism, such as thymidine phosphorylase, potentially modulating pathways critical for cancer progression .
- Antioxidant Properties : The phenylselenenyl group contributes to antioxidant activity, which may help mitigate oxidative stress in cancer cells, enhancing therapeutic efficacy .
Applications in Cancer Therapy
The dual functionalization of this compound allows it to target multiple pathways involved in cancer cell growth and survival. Its applications include:
- Lead Compound Development : As a novel structure, it serves as a lead compound for designing more effective drugs targeting nucleic acid metabolism-related diseases.
- Combination Therapies : Its unique properties may allow it to be used in combination with other chemotherapeutic agents to enhance overall treatment efficacy.
Case Studies and Research Findings
Recent studies have evaluated the efficacy of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil through various methodologies:
- In Vitro Studies : Research conducted by the National Cancer Institute demonstrated significant antimitotic activity against human tumor cells, with mean GI50 values indicating effective growth inhibition .
- Mechanistic Studies : Investigations into its interaction profiles revealed that it may influence metabolic pathways by modulating enzyme activities related to nucleotide metabolism, which is critical for cancer treatment .
Mechanism of Action
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil involves its interaction with cellular targets, leading to the inhibition of DNA synthesis and cell proliferation. The fluorouracil moiety is known to inhibit thymidylate synthase, an enzyme crucial for DNA replication. The phenylselenenyl group may enhance the compound’s ability to induce oxidative stress in cancer cells, further contributing to its anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The compound’s activity and properties can be contextualized through comparisons with structurally related pyrimidine derivatives:
Key Observations :
- However, the additional C-6 phenylselenenyl group may broaden its mechanism to include enzyme inhibition .
- C-6 Selenium vs. Sulfur : Selenium in the target compound and PSAU may confer stronger enzyme inhibition (e.g., DHUD) compared to sulfur in phenylthio derivatives, due to selenium’s higher electronegativity and redox activity .
- C-1 Substituent : The (2-hydroxyethoxy)methyl group is shared with HEPT analogs (e.g., 6-(phenylthio)thymine derivatives), which exhibit potent anti-HIV activity. This substituent likely enhances membrane permeability .
Biological Activity
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil is a synthetic derivative of 5-fluorouracil, an established chemotherapeutic agent. This compound integrates a phenylselenenyl group and a 2-hydroxyethoxy side chain, enhancing its biological properties and therapeutic potential. The molecular formula is C13H13FN2O4Se, and it has been identified with the CAS number 136632-04-7 .
Chemical Structure and Properties
The structure of this compound is characterized by the following features:
- Base Structure : Derived from uracil, modified to include fluorine and selenium.
- Functional Groups :
- Phenylselenenyl Group : Contributes to unique biochemical activities, including potential antioxidant properties.
- 2-Hydroxyethoxy Side Chain : Enhances solubility and may influence pharmacokinetics.
Biological Activity
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil exhibits several notable biological activities:
- Antitumor Activity : Similar to its parent compound, 5-fluorouracil, this derivative shows significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit thymidylate synthase, leading to disrupted DNA synthesis in cancer cells.
- Selenium's Role : The presence of selenium may enhance the compound's ability to induce apoptosis in tumor cells through oxidative stress mechanisms .
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
-
In Vitro Studies :
- A study demonstrated that 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil significantly inhibited the growth of human colorectal cancer cells (HT-29) with an IC50 value comparable to that of 5-fluorouracil .
- Another study reported enhanced apoptotic activity in lung cancer cell lines when treated with this compound, suggesting a synergistic effect due to the selenium component .
- In Vivo Studies :
Comparative Analysis
The following table summarizes the characteristics and biological activities of related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluorouracil | Fluorinated pyrimidine | Standard chemotherapy drug |
| 6-(Phenylselenol)uracil | Contains phenylselenol instead of phenylselenenyl | Focused on selenium's role without hydroxyethoxy |
| 1-(Ethoxymethyl)-5-fluorouracil | Lacks phenylselenyl group | Simpler structure with similar activity |
| 5-Sulfanyl-1H-pyrimidine derivatives | Contains sulfur instead of selenium | Explores different chalcogen chemistry |
This comparative analysis highlights the unique combination of functional groups in 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil, which enhances its therapeutic potential while retaining core features from established antineoplastic agents .
Q & A
Basic Research Questions
Q. What are the synthetic methodologies for preparing 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Functionalization of the uracil core at the N-1 position using 2-hydroxyethoxymethyl groups (e.g., via alkylation with chloromethyl ether derivatives under basic conditions) .
- Introduction of the phenylselenenyl group at C-6 using phenyl diselenide (PhSeSePh) as a selenium source under oxidative or nucleophilic conditions .
- Fluorination at C-5 typically employs fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous solvents .
- Critical Considerations : Monitor reaction intermediates via TLC or HPLC to avoid over-fluorination or side reactions at the uracil ring.
Q. What is the structural basis for its activity as an HIV-1 reverse transcriptase inhibitor?
- Methodological Answer : The compound belongs to the HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analog family. Its mechanism involves:
- Binding to the NNRTI pocket of HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit enzymatic activity .
- The 5-fluorouracil moiety enhances metabolic stability compared to thymine, while the phenylselenenyl group improves hydrophobic interactions with the RT pocket .
Advanced Research Questions
Q. How do structural modifications at C-5 and C-6 impact antiviral potency and resistance profiles?
- Methodological Answer :
- C-5 Fluorination : Fluorine’s electronegativity stabilizes the uracil ring, reducing metabolic degradation. Substitution with bulkier groups (e.g., cyclopropyl) can enhance potency against mutant RT strains .
- C-6 Selenenyl vs. Thio Groups : The phenylselenenyl group (SePh) offers stronger π-π stacking with Tyr181/Tyr188 in RT compared to thio (SPh) analogs, but may increase cytotoxicity due to selenium’s redox activity .
Q. What computational approaches predict the antiretroviral activity of HEPT derivatives?
- Methodological Answer :
- QSAR Modeling : Use Dragon molecular descriptors (e.g., topological, geometrical) to correlate structural features with RT inhibitory activity .
- Machine Learning : Train models on datasets of 100+ HEPT analogs to predict EC50 values and prioritize synthesis targets .
Q. How can analytical techniques quantify this compound in pharmacokinetic studies?
- Methodological Answer :
- LC-MS/MS : Optimize ionization (ESI+) and fragment transitions (e.g., m/z 398 → 152 for the fluorouracil moiety) for sensitivity in plasma .
- HPLC-UV : Use C18 columns with mobile phases like acetonitrile/water (0.1% formic acid) for separation, monitoring at 260–280 nm .
Contradictions and Gaps
- Selenium Toxicity : While phenylselenenyl groups enhance RT binding, their redox activity may contribute to off-target effects. Compare cytotoxicity profiles with thio analogs using in vitro cell viability assays .
- Resistance Mutations : Some HEPT analogs lose efficacy against Y181C mutants, whereas cyclopropyl modifications (C-5) restore activity. Validate via site-directed mutagenesis .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
